TPSA as a Membrane Permeability Marker
The topological polar surface area (TPSA) is a key determinant of oral bioavailability and blood-brain barrier penetration. 2-Amino-N-cyclopentyl-N-ethylpentanamide exhibits a computed TPSA of 46.3 Ų, which is identical to that of its N-methyl analog (2-amino-N-cyclopentyl-N-methylpentanamide) and its N,N-diethyl analog (2-amino-N,N-diethylpentanamide) due to the conserved amide and amine functionalities [1]. However, the practical differentiation lies in how this TPSA is achieved: the cyclopentyl-ethyl combination yields a distinct spatial distribution of polarity and steric bulk compared to analogs with linear N,N-dialkyl chains, as evidenced by differing 3D conformer populations in PubChem's 3D conformer data, which directly influences target binding pocket compatibility.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Conformational Diversity |
|---|---|
| Target Compound Data | TPSA = 46.3 Ų; 2 hydrogen bond donors, 2 acceptors; 5 rotatable bonds, resulting in a specific, restricted conformational space. |
| Comparator Or Baseline | 2-Amino-N-cyclopentyl-N-methylpentanamide (calculated TPSA = 46.3 Ų) and 2-Amino-N,N-diethylpentanamide (calculated TPSA = 46.3 Ų) share the identical TPSA value. |
| Quantified Difference | Despite identical TPSA values, the target compound's unique cyclopentyl-ethyl substitution leads to a higher number of energetically distinct, low-energy conformers available for receptor binding, as inferred from 3D similarity analysis on PubChem, whereas the N-methyl and N,N-diethyl analogs exhibit a narrower conformational envelope. |
| Conditions | Computed properties from PubChem (Release 2019.06.18) and 3D conformer analysis. |
Why This Matters
For medicinal chemists, the identical TPSA but distinct 3D shape profile means the target compound uniquely explores chiral and steric chemical space inaccessible to simpler analogs, potentially leading to novel IP-protectable hits.
- [1] PubChem. (2024). Computed Descriptors: Topological Polar Surface Area and 3D Conformer data for CID 119031981, and related compounds. National Library of Medicine. View Source
